3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
Properties
CAS No. |
2580180-98-7 |
|---|---|
Molecular Formula |
C14H21NO6 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO6/c1-12(2,3)21-11(19)15-7-13(9(16)17)5-14(6-13,8-15)10(18)20-4/h5-8H2,1-4H3,(H,16,17) |
InChI Key |
QGASXNWNSDLOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing insights into its therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with various functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 271.34 g/mol.
Antimicrobial Properties
Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Azabicyclo compounds have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response . This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Activity
Preliminary studies suggest potential neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been observed that azabicyclo compounds can reduce oxidative stress and neuronal apoptosis . These findings point towards a possible application in neuroprotection and cognitive enhancement.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of azabicyclo compounds were synthesized and tested against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
Case Study 2: Anti-inflammatory Response
A study evaluating the anti-inflammatory effects of related compounds on human macrophages showed that treatment with azabicyclo derivatives resulted in a 50% reduction in TNF-alpha secretion at concentrations as low as 10 µM . This suggests promising applications for inflammatory diseases.
Research Findings
Scientific Research Applications
Synthesis of β-Amino Acids
One of the primary applications of this compound is in the synthesis of β-amino acids , which are crucial building blocks in medicinal chemistry. The introduction of the Boc group allows for selective deprotection and further functionalization, facilitating the creation of complex amino acid derivatives that can be used in peptide synthesis .
Drug Development
The compound's structural features make it a candidate for developing novel pharmaceutical agents. Its ability to mimic natural substrates can be exploited in designing inhibitors for enzymes or receptors involved in various diseases. For instance, derivatives of this compound have shown promise in targeting specific biological pathways, potentially leading to new treatments for conditions such as cancer and neurodegenerative diseases .
Ligand Development
Due to its unique chemical properties, this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be utilized in catalysis or material science applications, where metal-organic frameworks (MOFs) are desired .
Case Study 1: Synthesis Pathways
A recent study demonstrated an efficient synthetic route for producing derivatives of this compound using regioselective transformations. The authors reported a four-step synthesis involving photochemical reactions followed by oxidation and selective alkylation, yielding high-purity products suitable for further applications .
In another investigation, derivatives of this compound were assessed for their biological activity against specific cancer cell lines. The results indicated that certain modifications to the azabicyclo structure enhanced cytotoxicity, suggesting that these compounds could be developed into lead candidates for anticancer drugs .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Bicyclic Core Variations
Substituent Effects
- Boc vs. Other Protecting Groups : The Boc group offers acid-labile protection, critical for stepwise peptide synthesis. Compounds lacking Boc (e.g., free amines) may exhibit higher reactivity but lower stability .
- Methoxycarbonyl vs. Trifluoromethyl : The methoxycarbonyl group in the target compound enhances solubility compared to hydrophobic trifluoromethyl derivatives () but may reduce membrane permeability .
Preparation Methods
Cyclization of Methylenecyclobutane Precursors
The bicyclo[3.1.1]heptane core is synthesized through iodine-promoted cyclization of methylenecyclobutane derivatives. In a representative procedure, methylenecyclobutane 5 undergoes iodocyclization in dichloromethane (DCM) at reflux (40°C) for 3 hours, yielding a tricyclic carbamate intermediate. This step capitalizes on the strain energy of the cyclobutane ring to drive regioselective bond formation.
Key Reaction Parameters
The tricyclic carbamate is subsequently hydrolyzed under acidic conditions (6 M HCl, 90°C) to unmask the primary amine, which is reprotected as a Boc-carbamate using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
Functional Group Introduction and Optimization
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced via two primary routes:
-
Direct Bocylation : Treatment of the free amine with Boc₂O in THF/water (1:1 v/v) at room temperature for 3 hours, achieving 85–90% conversion.
-
Stepwise Protection : Sequential use of benzyl chloroformate (Cbz-Cl) followed by hydrogenolytic deprotection and Bocylation, which minimizes side reactions in sterically hindered systems.
Comparative Analysis of Protection Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Bocylation | 85% | 95% | High |
| Stepwise Protection | 78% | 98% | Moderate |
Methoxycarbonyl Group Installation
The methoxycarbonyl moiety is introduced via esterification of the carboxylic acid intermediate. In a optimized protocol, the acid is treated with thionyl chloride (SOCl₂) in methanol under reflux, achieving quantitative conversion to the methyl ester. Critical parameters include:
-
Molar Ratio : 1:5 (acid:SOCl₂)
-
Reaction Time : 4 hours
-
Temperature : 65°C
Alternative Synthesis via Oxetane Recyclization
Double Recyclization Approach
A novel route involves double recyclization of 3-(bromomethyl)oxetane 11 in dimethylformamide (DMF) at 120°C for 16 hours, forming the bicyclo[3.1.1]heptane skeleton in 83% yield. This method avoids iodocyclization’s regioselectivity issues but requires stringent anhydrous conditions.
Reaction Pathway
-
Nucleophilic Substitution : Oxetane 11 reacts with sodium azide (NaN₃) to form an azide intermediate.
-
Staudinger Reaction : Conversion of the azide to a primary amine using triphenylphosphine (PPh₃).
-
Cyclization : Intramolecular nucleophilic attack forms the bicyclic core.
Advantages :
-
Higher functional group tolerance compared to iodocyclization.
-
Scalable to multigram quantities (demonstrated at 1.82 kg scale).
Hydrolytic Cleavage and Final Product Isolation
Carbamate Hydrolysis
The final carboxylic acid is obtained by hydrolyzing the methyl ester under basic conditions. A representative procedure uses aqueous sodium hydroxide (4 M, 45°C) for 2 hours, followed by acidification with HCl to precipitate the product.
Optimized Hydrolysis Conditions
Purification Techniques
-
Solvent Extraction : Ethyl acetate/water partitioning removes polar impurities.
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (7:1 → 1:4) achieves >98% purity.
-
Recrystallization : Methanol/water mixtures enhance crystalline purity for pharmaceutical applications.
Challenges and Mitigation Strategies
Steric Hindrance in Bicyclic Systems
The compact bicyclo[3.1.1]heptane framework impedes reagent access to the nitrogen center, leading to:
-
Incomplete Bocylation (<50% yield in unoptimized protocols).
-
Side reactions during esterification.
Solutions :
Scalability Limitations
Large-scale synthesis (>1 kg) faces challenges in:
-
Exothermic reactions during iodocyclization.
-
Solvent volume management in extractions.
Process Improvements :
-
Continuous flow reactors for cyclization steps, reducing reaction time by 60%.
-
Solvent recycling systems to minimize waste.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for dust control .
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
- Environmental Control : Avoid drainage disposal. Use fume hoods for dust-generating steps .
Q. What synthetic routes are effective for introducing tert-butoxycarbonyl (Boc) and methoxycarbonyl groups onto bicyclo[3.1.1]heptane scaffolds?
- Methodological Answer :
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures completion .
- Methoxycarbonylation : Employ methyl chloroformate in anhydrous THF with pyridine as a base. Purify via silica gel chromatography (eluent: 20% ethyl acetate/hexane) .
- Key Intermediate : Isolate the bicyclic core via Diels-Alder reactions (e.g., norbornene derivatives) before functionalization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, methoxy at δ ~3.7 ppm) .
- IR : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 309.3 (calculated for C₁₅H₂₁NO₅) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates. For example, DFT (B3LYP/6-31G*) predicts energy barriers for Boc group introduction .
- Machine Learning : Train models on existing bicyclic compound datasets to predict optimal solvents/catalysts (e.g., THF vs. DMF for esterification yields) .
- Table : Key Computational Parameters:
| Parameter | Value/Method |
|---|---|
| Basis Set | 6-31G* |
| Solvent Model | PCM (THF) |
| Optimization Method | Berny algorithm |
Q. What mechanistic insights explain steric hindrance effects during cross-coupling reactions involving the bicyclo[3.1.1]heptane core?
- Methodological Answer :
- Steric Analysis : The tert-butoxycarbonyl group creates a crowded environment, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) to stabilize transition states .
- Kinetic Studies : Monitor reaction rates via in-situ IR. For example, methoxycarbonyl groups slow oxidative addition by ~30% compared to unsubstituted analogs .
Q. How can competing side reactions during methoxycarbonylation be suppressed?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C to minimize hydrolysis of methyl chloroformate .
- Additive Screening : Use molecular sieves (3Å) to scavenge water. Catalytic DMAP (5 mol%) accelerates desired esterification over amide formation .
- Table : Optimization Conditions:
| Condition | Optimal Value | Side Reaction Yield Reduction |
|---|---|---|
| Temperature | 0°C | 45% |
| DMAP Loading | 5 mol% | 60% |
| Solvent | Anhydrous THF | 70% |
Q. What strategies enhance the stability of this compound under catalytic hydrogenation conditions?
- Methodological Answer :
- Protection/Deprotection : Temporarily replace the Boc group with acid-labile protecting groups (e.g., Fmoc) during hydrogenation to prevent tert-butyl cleavage .
- Catalyst Selection : Use Pearlman’s catalyst (Pd(OH)₂/C) under mild H₂ pressure (1 atm) to avoid over-reduction of the bicyclic core .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
